molecular formula C9H18ClNO B1392428 3-(4-Pentenyloxy)pyrrolidine hydrochloride CAS No. 1220017-14-0

3-(4-Pentenyloxy)pyrrolidine hydrochloride

Cat. No.: B1392428
CAS No.: 1220017-14-0
M. Wt: 191.7 g/mol
InChI Key: CUXSUGPFGRLBHQ-UHFFFAOYSA-N
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Description

3-(4-Pentenyloxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a pentenyloxy group. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 3-(4-Pentenyloxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-penten-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydride to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

3-(4-Pentenyloxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Pentenyloxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3-(4-Pentenyloxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

3-(4-Pentenyloxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: A simple cyclic amine that serves as a precursor for many other compounds.

    4-Penten-1-ol: An unsaturated alcohol used in the synthesis of various organic molecules.

    N-Substituted pyrrolidines: Compounds with different substituents on the nitrogen atom, which can exhibit different chemical and biological properties .

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-pent-4-enoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-3-4-7-11-9-5-6-10-8-9;/h2,9-10H,1,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXSUGPFGRLBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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